Verrucosidin

Description

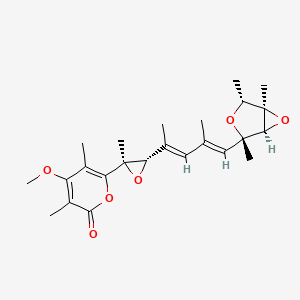

Structure

2D Structure

3D Structure

Properties

CAS No. |

88389-71-3 |

|---|---|

Molecular Formula |

C24H32O6 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1 |

InChI Key |

JSVLNARHSWZARV-FOOXNAEUSA-N |

SMILES |

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |

Isomeric SMILES |

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |

Canonical SMILES |

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |

Synonyms |

verrucosidin |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Scientific Journey of Verrucosidin: From Mycotoxin to a Potential Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a mycotoxin produced by various Penicillium species, has a rich and evolving history of scientific inquiry. Initially identified as a neurotoxin, subsequent research has unveiled its potent anti-cancer properties, leading to a significant shift in its perceived mechanism of action. This in-depth technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, the elucidation of its primary molecular target, and the experimental methodologies that have been pivotal in this journey. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in the fields of oncology, mycotoxicology, and drug development.

Discovery and Initial Characterization

This compound is a pyrone-type polyketide mycotoxin produced by several species of fungi, including Penicillium aurantiogriseum, Penicillium melanoconidium, and Penicillium polonicum. Its chemical formula is C₂₄H₃₂O₆, with a molecular weight of 416.5 g/mol .[1] The molecule consists of a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring.[2][3]

Initially, this compound was characterized as a neurotoxin. Research demonstrated its ability to cause neurological diseases in animals, positioning it as a compound of concern in food safety and toxicology.[2][3]

The Paradigm Shift: From GRP78 Inhibitor to Mitochondrial Complex I Inhibitor

A significant turning point in this compound research was the investigation into its potential anti-cancer activities. Early studies identified this compound as a down-regulator of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein involved in the unfolded protein response (UPR) and a crucial factor in tumor cell survival under stress conditions.

The GRP78 Hypothesis

The initial hypothesis centered on this compound's ability to inhibit the expression of the grp78 gene. This was based on findings from a reporter gene assay system. A derivative of this compound, deoxythis compound (B1245448), was found to dose-dependently inhibit the expression of the GRP78 promoter with a half-maximal inhibitory concentration (IC50) of 30 nM.[4] Another study reported that this compound itself inhibited the GRP78 promoter under glucose-deprived conditions with an IC50 of 50 nM.[5] This led to the proposition that this compound's cytotoxic effects on cancer cells were mediated through the suppression of the protective UPR pathway.

Repositioning the Mechanism of Action

Further in-depth investigations revealed a more fundamental mechanism of action for this compound. It was discovered that the down-regulation of GRP78 was a secondary effect. The primary target of this compound is, in fact, Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain .[5][6]

By inhibiting Complex I, this compound disrupts mitochondrial respiration and oxidative phosphorylation, leading to a rapid depletion of cellular ATP. This energy crisis is particularly detrimental to cancer cells, which often have a high metabolic rate. The subsequent down-regulation of GRP78 and other cellular processes is a consequence of this profound bioenergetic collapse.[5] This repositioning of this compound's mechanism of action has significant implications for its potential therapeutic applications, highlighting its role as a mitochondrial poison with selective effects on cancer cells under certain conditions.

Quantitative Data

A critical aspect of understanding the biological activity of this compound is the quantitative assessment of its effects. The following tables summarize the key inhibitory concentrations that have been reported in the literature.

| Compound | Target | Assay | IC50 | Cell Line/System |

| Deoxythis compound | GRP78 promoter | Luciferase Reporter Assay | 30 nM | Not specified |

| This compound | GRP78 promoter | Luciferase Reporter Assay | 50 nM | HT-29 human colon cancer cells |

Table 1: Inhibitory Concentrations of this compound and its Derivative on GRP78 Promoter Activity [4][5]

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments cited in the literature.

Isolation and Purification of this compound

Source: Penicillium species culture.

Protocol:

-

Extraction: Fungal mycelium is extracted with a mixture of methanol (B129727) and chloroform (B151607) (1:2, v/v) using ultrasonication for 30 minutes. After centrifugation, the liquid phase is collected. The mycelial pellet is subjected to two further extractions with ethyl acetate (B1210297) and isopropanol.[3]

-

Concentration: The combined extracts are concentrated at 45°C.[3]

-

Resuspension: The dried extract is resuspended in a 1:1 (v/v) solution of water and acetonitrile.[3]

-

Purification: Further purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

GRP78 Promoter Activity Assay (Luciferase Reporter Assay)

Principle: This assay measures the activity of the grp78 gene promoter by linking it to a reporter gene, typically luciferase. A decrease in luciferase activity in the presence of the test compound indicates inhibition of promoter activity.

Protocol Outline:

-

Cell Culture and Transfection: Cancer cells (e.g., HT-29) are cultured and then transfected with a plasmid vector containing the GRP78 promoter sequence upstream of the luciferase gene.

-

Treatment: The transfected cells are then treated with varying concentrations of this compound or the vehicle control under specific conditions (e.g., glucose deprivation) that are known to induce GRP78 expression.

-

Cell Lysis: After the treatment period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).

-

Detection: The luminescence is measured using a luminometer. The reduction in light output in the treated samples compared to the control is used to determine the inhibitory effect of this compound on the GRP78 promoter.

Assessment of Mitochondrial Respiration (Seahorse XF Assay)

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This allows for the assessment of mitochondrial respiration and glycolysis. Inhibition of Complex I by this compound will lead to a decrease in OCR.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with various concentrations of this compound for a defined period.

-

Assay Preparation: The cell culture medium is replaced with a specialized assay medium, and the cells are equilibrated in a CO₂-free incubator.

-

Seahorse Analysis: The microplate is placed in the Seahorse XF Analyzer. The instrument sequentially injects mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: The OCR and ECAR data are analyzed to determine the effect of this compound on mitochondrial respiration. A significant decrease in basal and maximal respiration following this compound treatment would be indicative of mitochondrial inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the key biological processes discussed, the following diagrams have been generated using the DOT language.

Figure 1: Proposed biosynthetic pathway of this compound.

References

- 1. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxythis compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Glucose-deprived HT-29 human colon carcinoma cells are sensitive to this compound as a GRP78 down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repositioning of this compound, a Purported Inhibitor of Chaperone Protein GRP78, as an Inhibitor of Mitochondrial Electron Transport Chain Complex I - PMC [pmc.ncbi.nlm.nih.gov]

Verrucosidin: A Technical Guide to Producing Fungal Strains and Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a neurotoxic mycotoxin belonging to the family of highly reduced polyketides.[1][2] It is characterized by a methylated α-pyrone, a polyene linker, and an epoxidated tetrahydrofuran (B95107) ring.[3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including its ability to inhibit mitochondrial oxidative phosphorylation, which leads to cytotoxicity and potential antitumor effects.[3][4] this compound is primarily produced by various species within the Penicillium genus, with Penicillium polonicum being one of the most well-studied sources.[3][5][6][7] This technical guide provides an in-depth overview of the fungal strains and species known to produce this compound, detailed experimental protocols for its cultivation and extraction, and an exploration of its biosynthetic pathway.

This compound-Producing Fungal Species and Strains

This compound production has been attributed to a range of fungal species, predominantly within the Penicillium genus. The following table summarizes the key species and strains identified as this compound producers.

| Fungal Species | Strain(s) | Key Findings |

| Penicillium polonicum | X6, CS-252 | A common food contaminant capable of producing this compound.[3][5] The biosynthetic gene cluster for this compound has been identified and characterized in this species.[6][7][8] Strain CS-252, isolated from deep-sea cold-seep sediments, produces novel this compound derivatives called poloncosidins.[9] |

| Penicillium aurantiogriseum | CBS 112021 | Used as a positive control for this compound production in research.[3] A marine-derived strain has been shown to produce verrucosidinol and verrucosidinol acetate (B1210297), two new pyrone-type polyketides, along with this compound.[10] |

| Penicillium verrucosum var. cyclopium | Not specified | One of the initial sources from which this compound was isolated.[3] |

| Penicillium expansum | Not specified | Identified as a producer of this compound.[3] |

| Penicillium crustosum | CAL64 | Known to produce tremorgenic mycotoxins, with some strains also producing this compound.[3][11][12] |

| Penicillium cellarum | YM1 | Produces this compound derivatives, including new compounds named penicicellarusins A-G, which have shown glucose-uptake-stimulatory activity.[1][13] |

| Penicillium cyclopium | SD-413 | Isolated from marine sediment, this species produces C-9 epimeric this compound derivatives.[14] |

Experimental Protocols

Fungal Cultivation for this compound Production

1. In Vitro Culture of Penicillium polonicum [3][5]

-

Strain Maintenance: Fungal strains are maintained in glycerol (B35011) stock at -80°C. For routine use, they are grown on Potato Dextrose Agar (PDA) plates supplemented with 50 μg/ml streptomycin (B1217042) at 25°C in the dark for 7–10 days.

-

Conidial Suspension Preparation: Conidia are harvested by adding 5 ml of sterile water with 0.01% (v/v) Tween-20 to the surface of a mature fungal culture on a Petri dish and gently scraping the surface. The conidial concentration is determined using a hemocytometer and adjusted as needed.

-

Liquid Culture for this compound Production:

-

Inoculate 30 ml of Malt (B15192052) Extract Broth (MEB; 2% malt extract, 2% glucose, 0.1% peptone) or Czapek Yeast Broth (CYB; 0.5% yeast extract, 3.5% Czapek broth) with 1 ml of a conidial suspension (10⁸ conidia/ml).

-

Incubate the flasks at 26°C for 10 days with a 12-hour light/12-hour dark cycle and 55% relative humidity.

-

2. Solid-State Fermentation of Penicillium polonicum CS-252 [9]

-

Medium Preparation: Use 1 L Erlenmeyer flasks containing a solid medium of 70 g rice, 0.3 g peptone, 0.5 g yeast extract, 0.2 g corn steep liquor, 0.1 g monosodium glutamate, and 100 mL of natural seawater. Autoclave the medium at 120°C for 20 minutes.

-

Inoculation and Incubation: Inoculate the sterilized medium with fresh mycelia of P. polonicum CS-252 grown on PDA. Culture statically at room temperature for 30 days.

This compound Extraction and Purification

1. Extraction from Fungal Mycelium [3][5]

-

Initial Extraction:

-

Place approximately 0.5 g of fungal mycelium in a 2-ml tube.

-

Add 1.5 ml of a methanol:chloroform (1:2, v/v) solution.

-

Subject the mixture to ultrasound for 30 minutes.

-

Centrifuge at 4452 × g for 5 minutes and transfer the liquid phase to a new tube.

-

-

Subsequent Extractions:

-

Perform a second extraction on the mycelial pellet with ethyl acetate.

-

Perform a third extraction with isopropanol.

-

-

Concentration and Resuspension:

-

Combine all extracts and concentrate them at 45°C.

-

Resuspend the dry extract in 500 μl of H₂O:acetonitrile (1:1, v/v) for analysis.

-

2. Extraction from Solid-State Fermentation [9]

-

Extraction: Thoroughly extract the entire culture with ethyl acetate (EtOAc).

-

Fractionation and Purification:

-

Fractionate the crude extract using column chromatography over Lobar LiChroprep RP-18 with a MeOH-H₂O gradient.

-

Further purify the fractions using column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative Thin Layer Chromatography (TLC) to yield pure compounds.

-

Chemical Analysis

This compound and its derivatives are typically analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[3][5]

This compound Biosynthesis

The biosynthesis of this compound in Penicillium polonicum is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'ver' cluster.[6][7][8] The cornerstone of this cluster is the polyketide synthase (PKS) gene, verA.

Key Genes in the this compound Biosynthetic Gene Cluster:

| Gene | Putative Function |

| verA | Polyketide Synthase (PKS) |

The identification of the ver cluster was achieved through comparative genomics, transcriptional analysis, and targeted gene knockout using CRISPR-Cas9 technology.[3][6][7][8] By comparing the genome of P. polonicum with known α-pyrone PKS genes from other fungi, researchers identified 16 putative PKS genes.[7] Subsequent transcriptional analysis under this compound-producing conditions revealed that only verA was actively transcribed.[8] The definitive role of verA was confirmed by creating a deletion mutant, which was no longer able to produce this compound.[3][6][7]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process initiated by the VerA PKS. While the exact enzymatic steps for all tailoring enzymes in the cluster are still under investigation, a proposed pathway involves the iterative action of the PKS to assemble the polyketide backbone, followed by modifications such as methylation and cyclization to form the characteristic α-pyrone and tetrahydrofuran rings.

Caption: Workflow for the identification and validation of the this compound gene cluster.

The following diagram illustrates a simplified, proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The study of this compound and its producing fungal strains is a dynamic field with implications for mycotoxin control in food safety and for the discovery of new therapeutic agents. The detailed methodologies and the elucidation of the biosynthetic gene cluster in Penicillium polonicum provide a solid foundation for further research. Future work may focus on optimizing production yields, exploring the bioactivity of novel this compound derivatives, and further dissecting the regulatory networks that control this compound biosynthesis. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge of the 'ver' gene cluster, holds significant promise for the development of new pharmaceuticals and for mitigating the risks associated with this potent mycotoxin.

References

- 1. Exploring this compound Derivatives with Glucose-Uptake-Stimulatory Activity from Penicillium cellarum Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global Indoor Health Network - Tremorgens [globalindoorhealthnetwork.com]

- 5. Frontiers | CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]

- 6. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [iris.unito.it]

- 7. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Verrucisidinol and verrucosidinol acetate, two pyrone-type polyketides isolated from a marine derived fungus, Penicillium aurantiogriseum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 13. mdpi.com [mdpi.com]

- 14. Isolation and characterization of three pairs of this compound epimers from the marine sediment-derived fungus Penicillium cyclopium and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

Verrucosidin: A Comprehensive Technical Guide to its Natural Sources, Environmental Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a potent neurotoxic mycotoxin, has garnered significant attention within the scientific community due to its unique biological activities and potential therapeutic applications. Produced predominantly by various species of the Penicillium fungus, this compound's presence has been documented in a range of environments, from common food matrices to unique marine ecosystems. This technical guide provides an in-depth exploration of the natural sources and environmental distribution of this compound. It details the fungal species responsible for its production and its prevalence in consumables such as dry-cured meats and nuts, as well as its discovery in marine sediments. Furthermore, this document outlines established experimental protocols for the extraction, isolation, and quantification of this compound, offering a valuable resource for researchers in the field. A key focus is the elucidation of its primary mechanism of action: the inhibition of mitochondrial oxidative phosphorylation through the disruption of Complex I of the electron transport chain. This guide presents this critical signaling pathway and associated cellular consequences in a clear, visual format to facilitate a deeper understanding of this compound's molecular interactions. All quantitative data has been systematically compiled into tables for straightforward comparison, and detailed methodologies for key experiments are provided to ensure reproducibility.

Natural Sources and Environmental Occurrence

This compound is a secondary metabolite primarily produced by a variety of fungal species, most notably within the genus Penicillium. Its occurrence is widespread, with detection in both terrestrial and marine environments.

Fungal Producers

The principal fungal producers of this compound are members of the Penicillium genus. Several species have been identified as capable of synthesizing this mycotoxin, with their prevalence varying depending on the substrate and environmental conditions.

-

Penicillium polonicum : This species is a ubiquitous fungus frequently found as a contaminant on various food matrices, including meat, nuts, and fresh fruits like grapes and strawberries.[1][2] It is also a known postharvest pathogen on apples, pears, onions, and chestnuts.[1]

-

Penicillium aurantiogriseum : This species is another significant producer of this compound and has been isolated from food and feed.[3]

-

Penicillium cyclopium : This fungus, isolated from marine sediments in the East China Sea, has also been identified as a source of this compound and its derivatives.[4][5]

-

Penicillium verrucosum var. cyclopium : This was the initial species from which this compound was first isolated.[6]

-

Penicillium cellarum : This species has been shown to produce a variety of this compound derivatives.

Environmental Niches

This compound has been detected in a variety of environmental settings, highlighting the adaptability of its producing fungi.

-

Food Products : Dry-cured meat products are a significant habitat for this compound-producing fungi, particularly Penicillium polonicum.[7][8][9] The conditions present during the ripening process of these meats can be conducive to fungal growth and mycotoxin production. Nuts are another food category where Penicillium species and their toxic metabolites, including this compound, can be found.[1][10]

-

Marine Environments : The discovery of this compound-producing fungi, such as Penicillium cyclopium and Penicillium polonicum, in marine sediments from locations like the East China Sea and the South China Sea, indicates that marine ecosystems are a notable, and perhaps underexplored, reservoir of this mycotoxin.[4][5][11][12][13]

Quantitative Analysis of this compound Occurrence

While the presence of this compound in various environments is well-documented, quantitative data on its concentration in naturally contaminated samples remains limited. Most available data pertains to laboratory-controlled fungal growth experiments. The following table summarizes the production of this compound by Penicillium polonicum on different laboratory media under varying conditions of water activity (aw) and temperature. This data is crucial for understanding the environmental factors that favor the production of this mycotoxin.

| Fungal Species | Substrate/Medium | Water Activity (aw) | Temperature (°C) | This compound Production (µ g/plate ) | Reference |

| Penicillium polonicum | Malt Extract Agar (MEA) | 0.99 | 25 | Highest Amount | [6] |

| Penicillium polonicum | Meat Peptone Agar (MPA) | 0.99 | 25 | Highest Amount | [6] |

| Penicillium polonicum | Malt Extract Agar (MEA) | 0.97 | 20 | > 0.01 | [8] |

| Penicillium polonicum | Malt Extract Agar (MEA) | 0.97 | 25 | > 0.01 | [8] |

| Penicillium polonicum | Meat Peptone Agar (MPA) | 0.97 | 20 | > 0.01 | [8] |

| Penicillium polonicum | Meat Peptone Agar (MPA) | 0.97 | 25 | > 0.01 | [8] |

Table 1: Quantitative production of this compound by Penicillium polonicum under controlled laboratory conditions.

Experimental Protocols

The accurate detection and quantification of this compound are paramount for research and safety monitoring. This section provides detailed methodologies for the extraction and analysis of this compound from fungal cultures.

Fungal Culture for this compound Production

Objective: To cultivate this compound-producing fungi under conditions that promote mycotoxin synthesis.

Materials:

-

This compound-producing fungal strain (e.g., Penicillium polonicum)

-

Potato Dextrose Agar (PDA) plates

-

Malt Extract Broth (MEB) or Czapek Yeast Broth (CYB)

-

Sterile water with 0.01% (v/v) Tween-20

-

Hemocytometer

-

Incubator

Procedure:

-

Grow the fungal strain on PDA plates at 25°C in the dark for 7-10 days.[1]

-

Prepare a conidial suspension by adding 5 ml of sterile water with 0.01% (v/v) Tween-20 to the mature fungal culture and gently scraping the surface.

-

Determine the final conidia concentration using a hemocytometer and adjust as needed.

-

To evaluate this compound production in vitro, inoculate 1 ml of the conidial suspension (108 conidia/ml) into 30 ml of MEB or CYB.[14]

-

Incubate the flasks at 26°C for 10 days with a 12-hour light and 12-hour dark cycle.[1]

Extraction of this compound from Fungal Mycelium

Objective: To efficiently extract this compound from the fungal biomass for subsequent analysis.

Materials:

-

Fungal mycelium

-

Methanol:Chloroform (1:2, v/v)

-

Ethyl acetate (B1210297)

-

Isopropanol

-

Centrifuge

-

Ultrasound bath

-

Concentrator (e.g., Eppendorf concentrator)

-

Water:Acetonitrile (B52724) (1:1, v/v)

-

HPLC vials

Procedure:

-

Separate the fungal mycelium from the liquid media.

-

Place approximately 0.5 g of fungal mycelium into a 2 ml tube.

-

Add 1.5 ml of methanol:chloroform (1:2, v/v) to the samples.

-

Subject the samples to ultrasound for 30 minutes.

-

Centrifuge at 4452 × g for 5 minutes and transfer the liquid phase to a new tube.

-

Perform two further extractions on the mycelium pellet: the first with ethyl acetate and the second with isopropanol.

-

Combine all extracts and concentrate at 45°C.

-

Resuspend the dry extracts in 500 μl of water:acetonitrile (1:1, v/v).

-

Transfer the resuspended extract into an HPLC vial for analysis.[1]

HPLC-MS/MS Analysis of this compound

Objective: To qualitatively and quantitatively analyze this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Mass Spectrometer with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., Pursuit XRs ULTRA 2.8 μm, 100 × 2 mm)

Qualitative Analysis Parameters:

-

Mobile Phase: Solvents A and B composed of 40% 0.05% formic acid and 60% acetonitrile, respectively.[1]

-

Flow Rate: 0.2 L/min.[1]

-

Mode: Isocratic for 5 minutes.[1]

-

Ionization Mode: Positive ion mode (ESI+).[1]

-

Scan Mode: Product Ion Scan (PS).[1]

-

m/z Transition: 417→100–427.[1]

-

Collision Gas (Ar) Pressure: 2 mbar.[1]

Metabolic Profile Analysis Parameters:

-

Mobile Phase: Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid.[1]

-

Gradient Program: 0–3 min isocratic 5% B, linear gradient to 100% B until 40 min, and from 40 to 45 min isocratic 100% B.[1]

-

Flow Rate: 300 μl/min.[1]

-

Mass Spectra Acquisition: Full-scan in positive-ion mode over the m/z range from 100 to 700.[1]

Signaling Pathways and Cellular Effects

The primary and most well-characterized biological effect of this compound is its potent inhibition of mitochondrial respiration, a fundamental process for cellular energy production.

Inhibition of Mitochondrial Oxidative Phosphorylation

This compound specifically targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[6][7] This inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in the generation of the proton motive force required for ATP synthesis.

Caption: this compound inhibits Complex I of the ETC.

The diagram above illustrates the inhibitory action of this compound on Complex I of the mitochondrial electron transport chain. By blocking the transfer of electrons from NADH, this compound prevents the subsequent reduction of ubiquinone and disrupts the pumping of protons across the inner mitochondrial membrane by Complex I. This leads to a collapse of the proton gradient that drives ATP synthase.

Cellular Consequences of this compound Exposure

The inhibition of mitochondrial Complex I by this compound triggers a cascade of downstream cellular events, primarily stemming from severe energy depletion, especially under conditions where glycolysis is also impaired.

Caption: Cellular consequences of this compound exposure.

The key cellular consequences include:

-

Severe ATP Depletion : The disruption of oxidative phosphorylation leads to a rapid and significant decrease in cellular ATP levels. This effect is particularly pronounced under hypoglycemic conditions, where cells are more reliant on mitochondrial respiration for energy.[6][15]

-

Deterioration of General Protein Synthesis : The lack of sufficient ATP impairs energy-dependent cellular processes, including general protein synthesis.[6]

-

Cell Death : The culmination of severe energy crisis and the breakdown of essential cellular functions ultimately leads to cell death.[6] The mode of cell death, whether apoptosis or necrosis, can be dependent on the extent of ATP depletion.[16]

Conclusion

This compound is a mycotoxin of significant interest due to its widespread natural occurrence and potent biological activity. Its production by various Penicillium species in common food items and unique marine environments underscores the importance of continued surveillance and research. The detailed experimental protocols provided in this guide offer a solid foundation for the accurate detection and quantification of this compound. The elucidation of its mechanism of action as a specific inhibitor of mitochondrial Complex I provides a clear target for further investigation into its toxicological properties and potential therapeutic applications. The diagrams presented visually simplify the complex signaling and cellular consequences of this compound exposure. This comprehensive technical guide serves as a valuable resource for researchers and professionals dedicated to understanding the multifaceted nature of this compound and its impact on biological systems. Further research is warranted to expand our knowledge of its quantitative occurrence in diverse environmental niches and to fully explore its potential in drug development.

References

- 1. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of three pairs of this compound epimers from the marine sediment-derived fungus Penicillium cyclopium and configuration revision of penicyrone A and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of three pairs of this compound epimers from the marine sediment-derived fungus Penicillium cyclopium and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repositioning of this compound, a Purported Inhibitor of Chaperone Protein GRP78, as an Inhibitor of Mitochondrial Electron Transport Chain Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Traditional Meat Products—A Mycotoxicological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]

- 15. Frontiers | Mitochondrial ATP Depletion Disrupts Caco-2 Monolayer Integrity and Internalizes Claudin 7 [frontiersin.org]

- 16. Graded ATP depletion can cause necrosis or apoptosis of cultured mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Verrucosidin

Verrucosidin is a neurotoxic mycotoxin produced by several species of the Penicillium fungus, including P. polonicum and P. verrucosum.[1][2] As a member of the highly reduced polyketide family, its intricate chemical architecture and significant biological activities, such as the inhibition of mitochondrial oxidative phosphorylation, have made it a subject of extensive research.[1][2] This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound, tailored for researchers and professionals in drug development.

Chemical Structure

This compound is characterized by a unique assembly of three core structural motifs: a methylated α-pyrone ring, a conjugated polyene linker, and a complex, epoxidated tetrahydrofuran (B95107) ring system.[1][3] More specifically, its structure consists of a 2H-pyran-2-one moiety and a dicyclic fused 3,6-dioxabicyclo[3.1.0]hexane system, interconnected by a polyene chain.[3]

The systematic IUPAC name for this compound is 4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one.[4]

Below is a diagram illustrating the general chemical structure of this compound.

Stereochemistry and Absolute Configuration

The complex three-dimensional arrangement of atoms, or stereochemistry, is critical to the biological function of this compound. The molecule possesses multiple chiral centers, leading to various possible stereoisomers. The definitive spatial arrangement, known as the absolute configuration, has been a significant focus of chemical research.

Initial assignments of the absolute configuration of this compound and its derivatives have been subject to revision based on advanced analytical techniques.[5][6] Modern methods, including Mosher's method, Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD), and Optical Rotation (OR), have been employed to unequivocally determine the absolute configurations of these complex molecules.[5][6] For instance, recent studies on penicyrone A, a this compound derivative, led to a revision of the previously reported absolute configuration at the C-6 position from (6S) to (6R) for this class of compounds.[5][6]

The established absolute configuration for this compound, as reflected in its IUPAC name, defines the precise stereochemistry at each chiral center.[4]

Physicochemical and Spectroscopic Data

The characterization of this compound and its analogues relies heavily on spectroscopic and physical data. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Optical rotation is a key measure for characterizing chiral molecules.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | HRESIMS [M+H]+ (Calculated) | Optical Rotation [α]D25 (c, Solvent) |

|---|---|---|---|

| Poloncosidin D | C21H30O4 | 347.2166 (as [M+Na]+) | +38 (c 0.14, MeOH) |

| Poloncosidin F | C23H32O6 | 405.2272 | +30 (c 0.10, MeOH) |

| Penicicellarusin A | C24H32O7 | 455.2040 (as [M+Na]+) | +55.6 (c 0.1, MeOH) |

| Penicicellarusin B | C23H30O7 | 441.1884 (as [M+Na]+) | +51.0 (c 0.1, MeOH) |

Table 2: 1H and 13C NMR Data for Poloncosidin A (in DMSO-d6)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 164.5 | |

| 2 | 108.6 | |

| 3 | 170.7 | |

| 4 | 106.0 | |

| 5 | 161.8 | |

| 6 | 137.1 | |

| 7 | 139.1 | 6.16, s |

| 8 | 129.5 | |

| 9 | 137.2 | 5.93, s |

| 10 | 127.2 | 5.61, s |

| 11 | 59.9 | 5.53, s |

| 13 | 138.2 | |

| 14 | 81.6 | 4.62, q, 6.4 |

| 15 | 100.8 | |

| 16 | 9.9 | 1.93, s |

| 17 | 10.1 | 1.88, s |

| 18 | 20.2 | 1.95, s |

| 19 | 19.9 | 1.96, s |

| 20 | 14.1 | 2.00, s |

| 21 | 24.3 | 1.33, s |

| 22 | 19.7 | 1.66, s |

| 23 | 18.0 | 1.16, d, 6.4 |

| 4-OCH3 | 60.3 | 3.82, s |

NMR data adapted from[7][8]. Chemical shifts are reported in ppm.

Experimental Protocols

The study of this compound involves a multi-step process encompassing fungal cultivation, compound isolation, and structural analysis.

-

Cultivation: Penicillium strains are cultured in a suitable liquid or solid medium (e.g., Yeast Extract Sucrose) under controlled conditions to promote the production of secondary metabolites.[9]

-

Extraction: The fungal culture (mycelium and broth) is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate pure this compound and its derivatives.[3]

The determination of the chemical structure of a novel this compound derivative is a systematic process.

-

Mass Spectrometry: HRESIMS is performed to obtain the exact mass and molecular formula of the isolated compound.

-

NMR Spectroscopy: A comprehensive set of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted. These experiments reveal the connectivity of atoms and the spatial proximity of protons, which helps to establish the planar structure and relative configuration.[7][10]

-

Chiroptical Methods: The absolute configuration is determined by measuring the optical rotation and by comparing experimental Electronic Circular Dichroism (ECD) spectra with those calculated using TDDFT methods.[5][7]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[11][12]

Understanding the genetic basis of this compound production is crucial for bioengineering and controlling its synthesis.

-

Genome Sequencing: The genomic DNA of the producing Penicillium strain is extracted and sequenced.[13]

-

Bioinformatic Analysis: The genome is searched for putative polyketide synthase (PKS) genes, often by using the sequences of known PKS genes (e.g., for aurovertin (B1171891) and citreoviridin) as queries in BLAST searches.[13][14]

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to determine which of the identified PKS genes are actively transcribed under conditions where this compound is produced.[13]

-

Gene Knockout: The role of a candidate PKS gene (e.g., verA) is confirmed by deleting it using CRISPR-Cas9 technology. The resulting mutant is then analyzed to confirm that it can no longer produce this compound.[14][15]

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. The elucidation of its stereochemistry, enabled by a combination of advanced spectroscopic and computational methods, is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. The identification of its biosynthetic gene cluster further opens avenues for manipulating its production and generating novel analogues with potentially improved therapeutic properties.[13][14] This guide provides a foundational technical overview to support ongoing and future research in this area.

References

- 1. Frontiers | CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]

- 2. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [iris.unito.it]

- 3. Exploring this compound Derivatives with Glucose-Uptake-Stimulatory Activity from Penicillium cellarum Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C24H32O6 | CID 6437365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and characterization of three pairs of this compound epimers from the marine sediment-derived fungus Penicillium cyclopium and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Unusual Conformational Isomer of this compound Backbone from a Hydrothermal Vent Fungus, Penicillium sp. Y-50-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mkuniversity.ac.in [mkuniversity.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

The Verrucosidin Biosynthetic Pathway in Penicillium polonicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a neurotoxic mycotoxin produced by Penicillium polonicum, has garnered significant interest due to its potent inhibition of mitochondrial oxidative phosphorylation and potential applications in oncology.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The identification and characterization of the this compound biosynthetic gene cluster (ver) have been pivotal in understanding how this complex polyketide is assembled. This document summarizes the current knowledge, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the biosynthetic pathway and associated workflows to facilitate further research and exploitation of this intriguing natural product.

The this compound Biosynthetic Gene Cluster (ver)

The biosynthesis of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the ver cluster, within the genome of Penicillium polonicum.[2][3] The identification of this cluster was achieved through comparative genomics, utilizing the polyketide synthase (PKS) genes from the biosynthesis of structurally related α-pyrones, aurovertin (B1171891) and citreoviridin (B190807), as search queries.[4][5] Transcriptional analysis under this compound-producing conditions confirmed the expression of the core PKS gene, verA.[2] The ver gene cluster comprises a core polyketide synthase and a suite of tailoring enzymes responsible for the intricate chemical modifications of the polyketide backbone.[5][6]

Table 1: Genes of the this compound Biosynthetic Cluster in Penicillium polonicum

| Gene | Proposed Function | Homology/Domain Information |

| verA | Highly Reducing Polyketide Synthase (HR-PKS) | Core enzyme responsible for polyketide chain synthesis. |

| verB | Methyltransferase | Putatively involved in the methylation of the polyketide backbone or intermediates. |

| verC1 | FAD-dependent monooxygenase | Predicted to be involved in oxidation/epoxidation reactions. |

| verC2 | FAD-dependent monooxygenase | Predicted to be involved in oxidation/epoxidation reactions. |

| verG | Acyltransferase | May be involved in the transfer of acyl groups during biosynthesis. |

| verH | Cytochrome P450 monooxygenase | Likely catalyzes specific hydroxylation or epoxidation steps. |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the iterative action of the highly reducing polyketide synthase (HR-PKS), VerA, which assembles a polyketide chain from acetate (B1210297) and malonate precursors. This backbone then undergoes a series of modifications by the tailoring enzymes encoded in the ver cluster to yield the final complex structure of this compound. While the exact sequence of events and all intermediates have not been fully elucidated, a putative pathway can be proposed based on the functions of the identified enzymes and by analogy to the biosynthesis of similar polyketides, such as deoxythis compound.[1][7]

The key steps are proposed to be:

-

Polyketide Chain Assembly: VerA catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone.

-

Methylation: The methyltransferase, VerB, likely adds a methyl group to the polyketide chain.

-

Oxidative Modifications: The two FAD-dependent monooxygenases (VerC1 and VerC2) and the cytochrome P450 monooxygenase (VerH) are responsible for the characteristic oxygenation pattern of this compound, including the formation of the epoxidated tetrahydrofuran (B95107) ring.[6][7] The presence of two FAD-dependent monooxygenases suggests a potentially high degree of oxidation.[7]

-

Acyl Transfer: The role of the acyltransferase, VerG, is yet to be experimentally determined but it may be involved in modifying the polyketide chain or an intermediate.

Quantitative Data on this compound Production

While detailed kinetic data for the biosynthetic enzymes are not yet available, studies have investigated the influence of environmental factors on the production of this compound by P. polonicum. This information is crucial for optimizing fermentation conditions for either maximizing yield for drug development or minimizing contamination in food products.

Table 2: Influence of Temperature and Water Activity on this compound Production

| Temperature (°C) | Water Activity (aw) | Medium | This compound Production (µ g/plate ) |

| 20 | 0.97 | MEA | 1.5 ± 0.2 |

| 25 | 0.97 | MEA | 1.2 ± 0.1 |

| 20 | 0.97 | MPA | 2.3 ± 0.3 |

| 25 | 0.97 | MPA | 2.8 ± 0.4 |

Data adapted from Núñez et al. (2000). MEA: Malt Extract Agar; MPA: Meat Peptone Agar.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of bioinformatics, molecular biology, and analytical chemistry techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Identification of the ver Gene Cluster

The identification of the ver gene cluster was a critical first step. The workflow involved a combination of genomic analysis and transcriptional profiling.

Protocol for Gene Cluster Identification:

-

Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from P. polonicum mycelia. The genome is then sequenced using a next-generation sequencing platform.

-

Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH and BLAST.[4] Homology searches are performed using known PKS gene sequences from related fungal pathways (e.g., aurovertin and citreoviridin biosynthesis) to identify putative PKS genes in the P. polonicum genome.[4][5]

-

Transcriptional Analysis:

-

P. polonicum is cultured in a medium known to induce this compound production.

-

Total RNA is extracted from the mycelia at the time of peak this compound production.

-

The extracted RNA is reverse-transcribed to cDNA.

-

Quantitative PCR (qPCR) is performed using primers specific to the identified putative PKS genes to quantify their expression levels. The gene with significantly upregulated expression under these conditions is identified as the core gene of the cluster (e.g., verA).[2]

-

Functional Characterization of verA via CRISPR-Cas9 Gene Knockout

The definitive link between the ver gene cluster and this compound production was established by targeted knockout of the verA gene using CRISPR-Cas9 technology.[2][3] This resulted in a mutant strain incapable of producing this compound, confirming the essential role of VerA in the biosynthesis.[2]

Protocol for CRISPR-Cas9 Mediated Gene Knockout of verA:

-

Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the verA gene are designed using online tools and synthesized.

-

Cas9-RNP Assembly: The synthesized gRNAs are incubated with purified Cas9 protein to form ribonucleoprotein (RNP) complexes in vitro.

-

Protoplast Preparation: Protoplasts are generated from young P. polonicum mycelia by enzymatic digestion of the fungal cell wall.

-

Transformation: The pre-assembled Cas9-RNPs and a repair template (often carrying a selectable marker like hygromycin resistance) are introduced into the fungal protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are plated on a selective medium to isolate potential mutants. Colonies are then screened by PCR to confirm the deletion of the verA gene.

-

Metabolite Analysis: The wild-type and the ΔverA mutant strains are cultured under this compound-producing conditions. The culture extracts are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm the absence of this compound in the mutant strain.[2]

Conclusion and Future Perspectives

The identification and initial characterization of the this compound biosynthetic gene cluster in Penicillium polonicum have laid the groundwork for a deeper understanding of this potent mycotoxin's formation. The core PKS, VerA, has been definitively linked to this compound production. However, the precise functions and interplay of the tailoring enzymes within the ver cluster remain a fertile area for future research.

Key areas for further investigation include:

-

Heterologous expression of the ver gene cluster in a model fungal host to facilitate pathway engineering and the production of novel analogs.

-

In vitro reconstitution of the biosynthetic pathway to elucidate the function of each enzyme and identify all biosynthetic intermediates.

-

Detailed kinetic studies of the Ver enzymes to understand the efficiency and regulation of the pathway.

-

Structural biology of the tailoring enzymes to provide insights into their catalytic mechanisms and substrate specificities.

A complete understanding of the this compound biosynthetic pathway will not only enable strategies to control its production in food and agriculture but also unlock the potential for synthetic biology approaches to generate novel, bioactive molecules for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Acyltransferases as Tools for Polyketide Synthase Engineering | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [frontiersin.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring this compound Derivatives with Glucose-Uptake-Stimulatory Activity from Penicillium cellarum Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Machinery: A Technical Guide to the Key Enzymes of Verrucosidin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Verrucosidin, a neurotoxic mycotoxin produced by several Penicillium species, has garnered significant attention due to its potent inhibition of mitochondrial ATP synthase. This activity, while posing a food safety concern, also presents a scaffold for the development of novel therapeutic agents. Understanding the biosynthesis of this complex α-pyrone polyketide is paramount for both mitigating its toxicity and harnessing its potential. This technical guide provides an in-depth exploration of the core enzymes encoded by the this compound biosynthesis gene cluster, detailing their proposed functions, the experimental evidence supporting these roles, and the methodologies used in their characterization.

Core Enzymatic Players in the this compound Assembly Line

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded within a dedicated gene cluster, often designated as the 'ver' or 'cel' cluster. The central enzyme is a highly-reducing polyketide synthase (HR-PKS), which is responsible for assembling the core polyketide backbone. This backbone is then intricately tailored by a series of modifying enzymes to yield the final this compound molecule.

| Gene | Enzyme Name | Putative Function | Homolog in P. cellarum |

| verA | VerA | Highly-Reducing Polyketide Synthase (HR-PKS) | CelA |

| verB | VerB | S-adenosyl-methionine (SAM)-dependent Methyltransferase | CelB |

| verC1 | VerC1 | FAD-dependent Monooxygenase | CelC1 |

| verC2 | VerC2 | FAD-dependent Monooxygenase | CelC2 |

| verG | VerG | Acyltransferase | CelF |

| verH | VerH | Cytochrome P450 | CelD |

Elucidating Enzyme Function: A Summary of Key Experimental Evidence

The identification and functional characterization of the this compound biosynthetic gene cluster have been achieved through a combination of bioinformatics, molecular genetics, and analytical chemistry.

A pivotal study utilized a CRISPR-Cas9-based approach to delete the verA gene in Penicillium polonicum.[1][2][3][4] This targeted gene knockout resulted in the complete abolishment of this compound production, unequivocally demonstrating that verA encodes the cornerstone enzyme of the pathway.[1][2][3][4] The identity of the gene cluster was initially suggested by the presence of genes encoding putative tailoring enzymes essential for this compound biosynthesis, including a methyltransferase (verB), two FAD-dependent monooxygenases (verC1 and verC2), an acyltransferase (verG), and a cytochrome P450 (verH).[1]

Further insights into the roles of the tailoring enzymes have been inferred from the biosynthesis of the related compound, deoxythis compound (B1245448).[5] The formation of its characteristic epoxytetrahydrofuran ring is proposed to be catalyzed by a trio of enzymes: a flavin-containing monooxygenase (FMO), an epoxide expandase, and a cytochrome P450.[5] This enzymatic cascade highlights the likely cooperative action of the monooxygenases and the P450 enzyme in the this compound pathway to install the intricate oxygenated moieties.

Experimental Protocols

Identification of the this compound Gene Cluster

a. Bioinformatic Analysis:

The initial identification of the this compound biosynthetic gene cluster was accomplished through comparative genomics.[6]

-

Query Sequence Selection: Protein sequences of known polyketide synthases (PKSs) involved in the biosynthesis of structurally similar α-pyrones, such as aurovertin (B1171891) (AurA) and citreoviridin (B190807) (CtvA), were used as queries.[6]

-

Genome Mining: The genome of Penicillium polonicum was searched using BLAST to identify putative PKS genes.[6]

-

Gene Cluster Annotation: The genomic regions flanking the identified PKS genes were analyzed to identify co-located genes encoding putative tailoring enzymes, transporters, and transcription factors, which is characteristic of a biosynthetic gene cluster.

b. Transcriptional Analysis (Quantitative PCR):

To confirm that the identified PKS gene was actively involved in this compound production, its expression was analyzed under permissive conditions.[6]

-

RNA Extraction: P. polonicum was cultured in a this compound-producing medium, and total RNA was extracted.

-

cDNA Synthesis: The extracted RNA was reverse-transcribed to cDNA.

-

qPCR: Quantitative PCR was performed using primers specific to the putative PKS gene (verA) to measure its transcript levels.

Functional Characterization by Gene Deletion

a. CRISPR-Cas9-Mediated Gene Deletion of verA

The definitive functional proof for the involvement of verA in this compound biosynthesis came from its targeted deletion.[1]

-

Guide RNA (gRNA) Design: gRNAs were designed to target a specific region within the verA gene.

-

Cas9-gRNA Ribonucleoprotein (RNP) Complex Assembly: The designed gRNAs were incubated with purified Cas9 protein to form RNP complexes in vitro.

-

Protoplast Transformation: Protoplasts of P. polonicum were generated and transformed with the assembled RNP complexes.

-

Mutant Verification: Transformants were screened by PCR using primers flanking the targeted deletion site to identify successful verA knockout mutants.

Metabolite Analysis

a. HPLC-MS/MS Analysis of this compound Production

The effect of gene deletion on this compound production was quantified using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[1][4]

-

Sample Preparation: The wild-type and ΔverA mutant strains of P. polonicum were cultured, and the culture extracts were prepared for analysis.

-

Chromatographic Separation: The extracts were injected onto a C18 HPLC column to separate the metabolites.

-

Mass Spectrometric Detection: The eluting compounds were analyzed by a mass spectrometer to detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.

Visualizing the Biosynthetic Logic

To conceptualize the workflow for identifying and validating the key enzymes in this compound biosynthesis, the following diagrams illustrate the logical and experimental progression.

The proposed biosynthetic pathway for this compound, starting from the polyketide backbone synthesis by VerA and subsequent modifications by the tailoring enzymes, can be visualized as a sequential process.

References

- 1. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR-Cas9-Based Discovery of the this compound Biosynthesis Gene Cluster in Penicillium polonicum [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxythis compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Verrucosidin's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucosidin, a neurotoxic fungal metabolite, has garnered significant interest for its potent cytotoxic activities, particularly under conditions of glucose deprivation. Initially identified as an inhibitor of the chaperone protein GRP78, subsequent research has repositioned its primary mechanism of action to the mitochondrion. This technical guide provides an in-depth exploration of this compound's effects on mitochondrial function, consolidating key findings on its role as a potent inhibitor of mitochondrial Complex I. We will detail the downstream consequences of this inhibition, including impaired cellular respiration, depleted ATP levels, and altered mitochondrial membrane potential. This document summarizes quantitative data, provides detailed experimental protocols for assessing this compound's mitochondrial toxicity, and presents visual diagrams of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound's primary molecular target within the cell is the NADH:ubiquinone oxidoreductase , more commonly known as Complex I , the first and largest enzyme of the mitochondrial electron transport chain (ETC)[1]. By inhibiting Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone. This disruption has a cascade of profound effects on cellular bioenergetics.

The inhibition of Complex I by this compound leads to:

-

Reduced Oxygen Consumption: As the flow of electrons through the ETC is impeded at the initial step, the overall rate of oxygen consumption by the cell decreases significantly.

-

Decreased ATP Synthesis: The proton pumping by Complex I is a crucial contributor to the proton-motive force across the inner mitochondrial membrane, which drives ATP synthase. Inhibition by this compound dissipates this gradient, leading to a sharp decline in ATP production.

-

Increased Glycolytic Reliance: To compensate for the loss of mitochondrial ATP production, cells become more reliant on glycolysis. This explains the pronounced cytotoxicity of this compound under hypoglycemic conditions, where cells are unable to sustain their energy demands through glycolysis alone[1].

-

Altered Mitochondrial Membrane Potential: The mitochondrial membrane potential, maintained by the pumping of protons by the ETC, is significantly reduced upon this compound treatment.

Initially, this compound was reported to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone protein[2][3][4]. However, it is now understood that this effect is a secondary, non-specific consequence of the severe ATP depletion caused by mitochondrial inhibition, rather than a direct interaction with GRP78[1].

Quantitative Data on this compound's Activity

The inhibitory effects of this compound have been quantified in various studies, primarily focusing on its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, which is often enhanced under low glucose conditions.

Table 1: Cytotoxicity of this compound and its Derivatives on Various Cell Lines

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Deoxythis compound | HT-29 (Colon Cancer) | GRP78 Promoter Assay | - | 0.03 | [4] |

| This compound | MDA-MB-231 (Breast Cancer) | MTT Assay (Hypoglycemic) | 48 | ~0.1 | [2] |

| This compound | MDA-MB-468 (Breast Cancer) | MTT Assay (Hypoglycemic) | 48 | ~0.1 | [2] |

| This compound | HT-29 (Colon Cancer) | Cell Viability (Hypoglycemic) | 24 | Not specified, but effective at 1 µM | [3] |

| Penicicellarusin A | HepG2 (Liver Cancer) | Glucose Uptake | - | >100 | [5] |

| Penicicellarusin B | HepG2 (Liver Cancer) | Glucose Uptake | - | >100 | [5] |

Note: Experimental conditions such as glucose concentration, specific assay protocols, and cell densities can vary between studies, leading to differences in reported IC50 values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial function.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of this compound on mitochondrial respiration.

Materials:

-

Cell culture plates (Seahorse XF compatible)

-

This compound stock solution (in DMSO)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Extracellular flux analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF plate at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed assay medium.

-

Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

-

Hydrate the sensor cartridge with XF Calibrant and load the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.

-

-

Data Acquisition:

-

Calibrate the instrument.

-

Place the cell plate in the analyzer.

-

Run the Mito Stress Test protocol, which will sequentially inject the inhibitors and measure OCR at baseline and after each injection.

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the profiles of this compound-treated cells to control cells.

Cellular ATP Level Measurement

This protocol describes a luciferase-based assay to quantify the impact of this compound on total cellular ATP levels.

Materials:

-

96-well white, clear-bottom plates

-

This compound stock solution

-

ATP detection reagent (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the OCR protocol. Include both normoglycemic and hypoglycemic conditions.

-

Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Luminescence Reaction: Add the ATP detection reagent to each well. The luciferase will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

Measurement: Immediately measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like MTT or crystal violet). Compare the ATP levels in this compound-treated cells to control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following this compound treatment.

Materials:

-

Cell culture plates or coverslips for microscopy

-

This compound stock solution

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

-

CCCP or FCCP (as a positive control for depolarization)

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound and a vehicle control. Include a positive control group treated with CCCP or FCCP.

-

JC-1 Staining:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with JC-1 staining solution at 37°C for 15-30 minutes, protected from light.

-

-

Washing: Wash the cells to remove excess dye.

-

Imaging/Analysis:

-

Microscopy: Immediately visualize the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence in the cell population.

-

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. Compare the ratio in this compound-treated cells to that of the control and positive control groups.

Conclusion and Future Directions

This compound is a potent inhibitor of mitochondrial Complex I, a mechanism that underpins its cytotoxic and neurotoxic effects. Its pronounced activity under hypoglycemic conditions highlights a potential therapeutic window for targeting cancer cells, which are often highly dependent on glycolysis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogs. Future research should focus on elucidating the precise binding site of this compound on Complex I, exploring its structure-activity relationships to develop more potent and selective derivatives, and further evaluating its therapeutic potential in preclinical cancer models. A deeper understanding of its mitochondrial-targeted mechanism will be crucial for the development of novel therapeutic strategies targeting cellular metabolism.

References

- 1. Repositioning of this compound, a purported inhibitor of chaperone protein GRP78, as an inhibitor of mitochondrial electron transport chain complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repositioning of this compound, a Purported Inhibitor of Chaperone Protein GRP78, as an Inhibitor of Mitochondrial Electron Transport Chain Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of three pairs of this compound epimers from the marine sediment-derived fungus Penicillium cyclopium and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxythis compound, a novel GRP78/BiP down-regulator, produced by Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring this compound Derivatives with Glucose-Uptake-Stimulatory Activity from Penicillium cellarum Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Neurotoxic Effects and Cellular Targets of Verrucosidin: A Technical Guide

Executive Summary: Verrucosidin is a tremorgenic mycotoxin produced by several species of the genus Penicillium.[1] Initially identified as a down-regulator of the 78-kDa glucose-regulated protein (GRP78), it has since been repositioned as a potent inhibitor of the mitochondrial electron transport chain.[1][2] Its neurotoxic and cytotoxic effects are primarily driven by the inhibition of mitochondrial complex I, leading to a severe depletion of cellular ATP, particularly under hypoglycemic conditions.[1][3] This guide provides an in-depth analysis of this compound's mechanisms of action, its cellular targets, quantitative efficacy data, and the experimental protocols used to elucidate its bioactivity.

Primary Cellular Target: Mitochondrial Complex I

While early research suggested this compound's mode of action involved the inhibition of GRP78 expression, subsequent studies have definitively identified mitochondria as its primary target.[1][2] this compound blocks mitochondrial energy production by specifically inhibiting Complex I of the electron transport chain.[1] This action is similar to other known mitochondrial inhibitors like rotenone.[1]

The consequence of Complex I inhibition is a rapid depletion of cellular ATP levels.[2] This bioenergetic crisis is profoundly more acute in cells under hypoglycemic (low glucose) conditions. When glucose is scarce, cells cannot compensate for the loss of mitochondrial ATP production through glycolysis. This energy deficit leads to a collapse of essential cellular functions, including a halt in general protein synthesis, culminating in cell death.[1][2] In contrast, under normal glucose conditions, cells are significantly less sensitive to this compound, as glycolysis can partially compensate for the mitochondrial inhibition.[1]

Secondary Effects: GRP78 Expression

This compound was first noted for its ability to suppress the induction of GRP78, an essential chaperone protein for cellular survival during glucose deprivation.[1][4] However, this effect is not due to direct inhibition of GRP78. Instead, this compound blocks GRP78 expression only when the protein's induction is triggered by impaired glycolysis (e.g., hypoglycemia or treatment with the glycolysis inhibitor 2-deoxyglucose).[1] When GRP78 is induced by other stressors that do not impair glycolysis, such as hypoxia, thapsigargin, or tunicamycin, this compound has no effect on its expression.[1][2] This indicates that the observed down-regulation of GRP78 is a downstream consequence of the energy depletion caused by mitochondrial inhibition, rather than a primary mechanism of action.

Mechanism of this compound-Induced Neurotoxicity

This compound is classified as a tremorgenic mycotoxin, known to act on the central nervous system to cause tremors and convulsions.[1][3] The underlying mechanism of this neurotoxicity is the inhibition of oxidative phosphorylation in mitochondria.[3][5][6][7] Neurons are highly dependent on aerobic respiration for their substantial energy requirements. By inhibiting Complex I, this compound effectively starves neurons of ATP, disrupting ion gradients, neurotransmitter synthesis, and other critical functions, leading to the observed neurological symptoms.

Quantitative Data Summary

The cytotoxicity of this compound is highly dependent on glucose availability. A related congener, deoxythis compound, has also been studied for its effects on the GRP78 promoter.

Table 1: Glucose-Dependent Cytotoxicity of this compound

| Cell Line | Condition | IC50 Value |

|---|---|---|

| MDA-MB-231 | No Glucose | ~120 nM[1] |

| MDA-MB-468 | No Glucose | ~120 nM[1] |

| MDA-MB-231 / MDA-MB-468 | 25 mM Glucose | >100,000 nM[1] |

Table 2: GRP78 Promoter Inhibition by this compound Congeners

| Compound | Assay | IC50 Value |

|---|

| Deoxythis compound | GRP78 Promoter Reporter Assay | 30 nM[8] |

Key Experimental Protocols

Cell Viability Under Hypoglycemic Conditions (MTT Assay)

This protocol is used to determine the glucose-dependent cytotoxicity of this compound.

-

Cell Seeding: Plate triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to adhere overnight in standard glucose-containing medium (e.g., 25 mM glucose).

-

Media Change: Aspirate the standard medium. Wash cells with phosphate-buffered saline (PBS). Add fresh medium with either normal glucose (25 mM) as a control or no glucose.

-

Compound Addition: Add this compound at a range of concentrations to both the glucose-containing and glucose-free wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours).

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value under each condition.[1]

This compound Extraction from Fungal Culture

This protocol outlines the extraction of this compound from Penicillium mycelium for analysis.

-

Harvesting: Collect approximately 0.5 g of fungal mycelium from a culture grown under this compound-producing conditions.

-

Initial Extraction: Place the mycelium in a 2-ml tube and add 1.5 ml of a methanol:chloroform (1:2, v/v) solution. Sonicate the sample for 30 minutes.

-

Phase Separation: Centrifuge the mixture at 4,452 x g for 5 minutes. Transfer the liquid phase to a new tube.

-

Sequential Extraction: Re-extract the remaining mycelial pellet sequentially with ethyl acetate (B1210297) and then with isopropanol.

-

Pooling and Concentration: Combine all liquid extracts and concentrate them at 45°C using a centrifugal evaporator.

-

Reconstitution: Resuspend the dry extract in 500 μl of H₂O:acetonitrile (B52724) (1:1, v/v) for analysis.[3]

-

Analysis: Analyze the extract using HPLC-MS/MS. A typical setup uses a C18 column with an isocratic mobile phase of 40% 0.05% formic acid and 60% acetonitrile at a flow rate of 0.2 ml/min.[3]

Identification of the this compound Biosynthetic Gene Cluster